molecular formula C20H27N3O3 B2526890 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide CAS No. 898465-95-7

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide

Cat. No.: B2526890
CAS No.: 898465-95-7
M. Wt: 357.454
InChI Key: NMKDDRVFPKEMJS-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide is a chemical compound with the CAS Registry Number 898465-95-7 and a molecular formula of C20H27N3O3 . Its molecular weight is 357.45 g/mol . This compound is part of the tetrahydroquinoline (THQ) structural class, a scaffold of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. For instance, tetrahydroisoquinoline derivatives have been studied as anticonvulsant agents acting as AMPA/kainate receptor antagonists , and other tetrahydroquinoline-based molecules have been designed as potent, selective agonists for receptors like the melanocortin subtype-4 receptor . Furthermore, high-throughput screening efforts have identified tetracyclic scaffolds, which share some structural similarities, as positive allosteric modulators for G protein-coupled receptors such as the type 1 cholecystokinin receptor (CCK1R) . Researchers value this N-acetyl tetrahydroquinoline derivative as a potential building block or intermediate for developing novel probes and ligands. Its structure, featuring an acetyl group on the tetrahydroquinoline nitrogen and a cycloheptyl-diamide moiety, makes it a versatile candidate for structure-activity relationship (SAR) studies in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(26)19(25)21-16-8-4-2-3-5-9-16/h10-11,13,16H,2-9,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDDRVFPKEMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Compound Name Molecular Formula Key Structural Features Biological Activity Toxicity Profile Reference
N-(1-acetyl-1,2,3,4-THQ-7-yl)-N'-cycloheptylethanediamide C₂₂H₂₉N₃O₃ Acetyl-THQ, cycloheptyl ethanediamide Not yet reported (hypothetical) Undocumented (requires testing)
4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide C₂₄H₃₁N₃O₂ Isobutyryl-THQ, tert-butyl benzamide Laboratory use H302, H315, H311, H335
Botryospyrone derivatives (e.g., Compound 5) Varies Tryptamine/isocoumarin derivatives Antifungal (>triadimefon) Not specified

Key Observations :

  • Acetyl vs.
  • Ethanediamide vs. Benzamide Linkage : The ethanediamide group introduces additional hydrogen-bonding capacity, which could enhance target binding affinity compared to the benzamide group in the Angene compound.
  • Cycloheptyl vs. Aromatic Moieties : The cycloheptyl group provides steric bulk distinct from the aromatic tert-butyl group in the Angene compound, possibly affecting membrane permeability or receptor selectivity.
Crystallographic and Conformational Insights

The Cambridge Structural Database (CSD) provides comparative data on THQ derivatives, revealing that acetylated THQ cores typically exhibit planar conformations, whereas bulkier substituents (e.g., cycloheptyl) induce torsional strain. Such conformational differences may influence pharmacokinetic properties like bioavailability.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2OC_{19}H_{26}N_2O with a molecular weight of 302.43 g/mol. The structure includes a tetrahydroquinoline moiety which is known for its diverse biological activities including anticancer properties and neuroprotective effects.

  • Anticancer Activity :
    • Tetrahydroquinoline derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce oxidative stress in cancer cells, leading to apoptosis through pathways involving PI3K/AKT/mTOR signaling .
    • A study on related tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer (CRC) growth by increasing intracellular reactive oxygen species (ROS), thereby triggering cell death mechanisms .
  • Enzyme Inhibition :
    • Research indicates that tetrahydroquinoline derivatives can act as inhibitors for various enzymes such as α-amylase and COX enzymes. For example, specific derivatives demonstrated up to 97% inhibition of α-amylase activity at certain concentrations . This suggests potential applications in managing diabetes through carbohydrate metabolism regulation.
  • Antioxidant Properties :
    • The antioxidant capacity of these compounds has been highlighted in several studies. Certain derivatives showed significant scavenging activity against nitric oxide (NO), indicating their role in reducing oxidative stress and inflammation .

Case Studies and Research Findings

StudyFindings
Study on CRC Tetrahydroquinoline derivatives showed IC50 values in the micromolar range against HCT-116 cells, indicating potent antiproliferative activity .
Enzyme Inhibition Study Derivatives exhibited significant α-amylase inhibition with IC50 values comparable to standard drugs like acarbose .
Antioxidant Activity Assessment Some compounds scavenged NO levels by up to 85% at 50 µM concentration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

  • Tetrahydroquinoline Core : Essential for interaction with biological targets.
  • Acetyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Cycloheptyl Group : Potentially contributes to receptor binding affinity and specificity.

Research suggests that modifications to these structural components can significantly influence the compound's biological efficacy and selectivity.

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